2-(Trifluoromethyl)isonicotinoyl chloride
Overview
Description
2-(Trifluoromethyl)isonicotinoyl chloride is a chemical compound that belongs to the class of isonicotinoyl chlorides. It is known for its reactivity and is used as an intermediate in the synthesis of various organic compounds, including drugs, pesticides, and materials science. The compound has a molecular formula of C7H3ClF3NO and a molecular weight of 209.55 g/mol.
Preparation Methods
The synthesis of 2-(Trifluoromethyl)isonicotinoyl chloride involves the reaction of isonicotinic acid with trifluoroacetic anhydride in the presence of thionyl chloride. The resulting intermediate, 2-Trifluoromethylisonicotinic acid chloride, is then treated with anhydrous hydrogen chloride to produce this compound. This method is efficient and yields a high-purity product.
Chemical Reactions Analysis
2-(Trifluoromethyl)isonicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles, leading to the formation of substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(Trifluoromethyl)isonicotinic acid.
Reduction: It can be reduced to form corresponding amines or alcohols depending on the reducing agent used.
Common reagents used in these reactions include water, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions are substituted isonicotinoyl derivatives, 2-(Trifluoromethyl)isonicotinic acid, and corresponding amines or alcohols.
Scientific Research Applications
2-(Trifluoromethyl)isonicotinoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the synthesis of drugs that target specific molecular pathways, making it valuable in medicinal chemistry.
Industry: The compound is used in the production of materials with specific properties, such as increased stability and lipophilicity.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)isonicotinoyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted products. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituted products formed.
Comparison with Similar Compounds
2-(Trifluoromethyl)isonicotinoyl chloride can be compared with other isonicotinoyl chlorides and trifluoromethyl-containing compounds. Similar compounds include:
Isonicotinoyl Chloride: Lacks the trifluoromethyl group, making it less reactive and stable compared to this compound.
Trifluoromethylbenzoyl Chloride: Contains a trifluoromethyl group but differs in the aromatic ring structure, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the isonicotinoyl chloride structure, which enhances its reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
2-(trifluoromethyl)pyridine-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6(13)4-1-2-12-5(3-4)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBALPFIDJFDIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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